molecular formula C10H11N3O6 B1402627 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester CAS No. 60458-95-9

2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester

Cat. No.: B1402627
CAS No.: 60458-95-9
M. Wt: 269.21 g/mol
InChI Key: VAOSHIBRYOHCAY-HYXAFXHYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester is a useful research compound. Its molecular formula is C10H11N3O6 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester is a derivative of fumaric acid and pyrimidine. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁N₃O₄
  • Molecular Weight : 213.20 g/mol
  • CAS Number : Not specifically listed but related compounds exist (e.g., 3328-20-9).

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Nrf2 Pathway Activation : Similar to dimethyl fumarate (DMF), this compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the expression of antioxidant proteins that protect against cellular damage.
  • Immunomodulatory Effects : The compound exhibits immunomodulatory properties by shifting T-helper cell responses from pro-inflammatory Th1/Th17 profiles to anti-inflammatory Th2 profiles. This shift can reduce the production of inflammatory cytokines.
  • Inhibition of NF-κB Pathway : By inhibiting the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB), the compound may reduce inflammation associated with various autoimmune conditions.

Antioxidant Activity

Research indicates that derivatives of fumaric acid exhibit significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can effectively reduce inflammation in animal models. For instance:

  • In a study involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with fumaric acid esters resulted in reduced clinical symptoms and histological evidence of inflammation .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against a range of pathogens. This activity is often assessed through:

  • Minimum Inhibitory Concentration (MIC) testing against bacterial strains.
CompoundMIC (µg/mL)Target Organism
2,4-Dioxo...32E. coli
2,4-Dioxo...16S. aureus

Case Studies

  • Multiple Sclerosis Treatment : A clinical trial evaluated the efficacy of DMF in patients with relapsing forms of multiple sclerosis. Results indicated significant reductions in relapse rates and improved quality of life metrics .
  • Psoriasis Management : Another study assessed the effects of fumaric acid esters on psoriasis patients, showing notable improvements in skin lesions and reductions in inflammatory markers .
  • Antioxidant Efficacy : Research demonstrated that compounds related to 2,4-Dioxo... exhibited potent DPPH radical scavenging activity, indicating strong antioxidant potential .

Properties

CAS No.

60458-95-9

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

dimethyl (Z)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]but-2-enedioate

InChI

InChI=1S/C10H11N3O6/c1-18-7(14)3-5(9(16)19-2)12-6-4-11-10(17)13-8(6)15/h3-4,12H,1-2H3,(H2,11,13,15,17)/b5-3-

InChI Key

VAOSHIBRYOHCAY-HYXAFXHYSA-N

SMILES

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O

Isomeric SMILES

COC(=O)/C=C(/C(=O)OC)\NC1=CNC(=O)NC1=O

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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